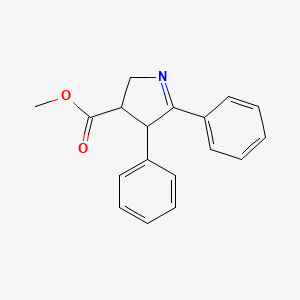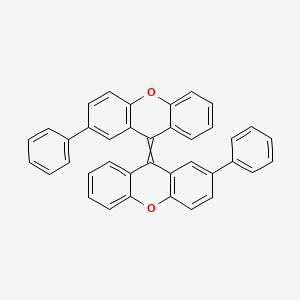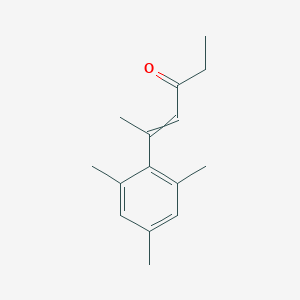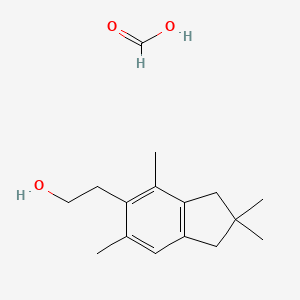
2-Methyl-3-sulfopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-sulfopropanoic acid is an organic compound with the molecular formula C4H8O5S It is a sulfonic acid derivative of propanoic acid, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the propanoic acid chain and a methyl group (-CH3) attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-sulfopropanoic acid typically involves the sulfonation of 2-methylpropanoic acid. One common method includes the reaction of 2-methylpropanoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-sulfopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides or thiols
Substitution: Sulfonate esters or amides
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-sulfopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research has shown that this compound and its derivatives may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting the formation of beta-amyloid oligomers
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-sulfopropanoic acid involves its interaction with molecular targets such as beta-amyloid monomers. The compound stabilizes the conformational flexibility of these monomers, preventing their misfolding and aggregation into toxic oligomers. This inhibition of beta-amyloid oligomer formation is crucial in preventing the progression of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
3-Sulfopropanoic acid: Similar in structure but lacks the methyl group on the second carbon.
2-Methyl-3-sulfanylpropanoic acid: Contains a sulfanyl group (-SH) instead of a sulfonic acid group.
2-Methyl-3-phenylpropanoic acid: Contains a phenyl group (-C6H5) instead of a sulfonic acid group
Uniqueness: 2-Methyl-3-sulfopropanoic acid is unique due to its specific combination of a methyl group and a sulfonic acid group on the propanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
62662-99-1 |
|---|---|
Molekularformel |
C4H8O5S |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-methyl-3-sulfopropanoic acid |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)2-10(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9) |
InChI-Schlüssel |
YJHZESNWLCHQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)



![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)




![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)

